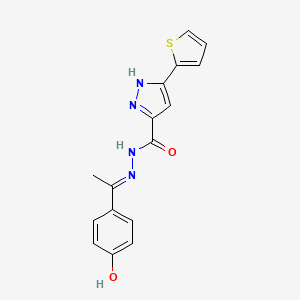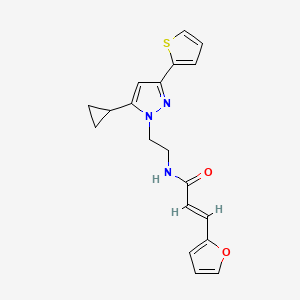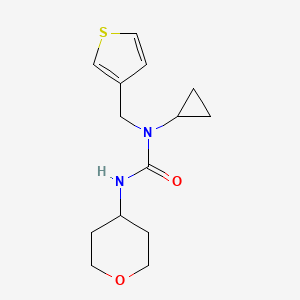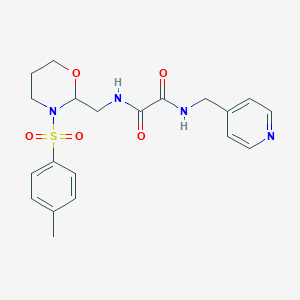
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
N-Boc-3-phenyltetrahydroisoquinoline serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific receptors or enzymes. By modifying the substituents at C-1 and C-3, medicinal chemists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects .
Regioselective Lithiation and Electrophilic Quenching
The regioselective lithiation of N-Boc-3-phenyltetrahydroisoquinoline provides access to 1-substituted derivatives. By carefully choosing reaction conditions, scientists can selectively lithiate either C-1 or C-3. This method is particularly useful for synthesizing 1,3-disubstituted tetrahydroisoquinolines with trans relative stereochemistry. Removal of the Boc group yields secondary and tertiary amine products .
Heterocyclic Synthesis
N-Boc-3-phenyltetrahydroisoquinoline contributes to the synthesis of heterocyclic compounds. Researchers have explored its reactivity in various cyclization reactions, including Pictet–Spengler and Bischler–Napieralski processes. These routes lead to diverse tetrahydroisoquinoline derivatives, expanding the toolbox for heterocyclic chemistry .
2H-Pyran Derivatives
The compound’s tetrahydro-2H-pyran-4-yl moiety makes it relevant in the synthesis of 2H-pyran derivatives. These compounds exhibit interesting biological activities and find applications in drug discovery, agrochemicals, and materials science. For instance, phosphine-catalyzed annulation reactions can yield stable 2,4,5,6-tetrasubstituted 2H-pyrans .
Organolithium Chemistry
N-Boc-3-phenyltetrahydroisoquinoline participates in organolithium reactions. Researchers have explored its lithiation behavior using nBuLi. By understanding the regioselectivity of lithiation, they can tailor the synthesis of specific derivatives. This knowledge contributes to the development of new synthetic methodologies .
Thiopyran Synthesis
The compound’s 2H-pyran ring system can be modified to synthesize tetrahydro-4H-thiopyran-4-ones. Intramolecular Dieckmann condensation reactions starting from 3,3’-thiodipropanoates yield these thiopyran derivatives. Their unique structure and reactivity make them interesting targets for further exploration .
Propiedades
IUPAC Name |
tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWOYYSGOIYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)
![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)




![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)